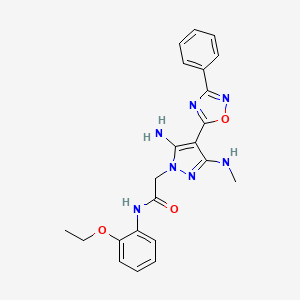
2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that has garnered attention due to its unique structure and potential applications in various fields of scientific research. It features a combination of pyrazole, oxadiazole, and acetamide functional groups, making it a subject of interest in organic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves a multi-step process:
Formation of the pyrazole ring: : This can be achieved via the condensation of hydrazine derivatives with diketones.
Oxadiazole synthesis: : Utilizes the cyclization of acyl hydrazides with orthoesters.
Coupling reactions: : The incorporation of amino and methylamino groups into the pyrazole ring.
Final acetamide formation: : Achieved by reacting 2-ethoxyphenylamine with the pyrazole-oxadiazole intermediate under acylation conditions.
Industrial Production Methods
In an industrial setting, these reactions might be optimized for scale by employing automated batch reactors, ensuring precise control over reaction conditions such as temperature, pH, and reaction time to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
This compound can engage in several types of chemical reactions:
Oxidation and reduction: : The amino and methylamino groups can undergo redox reactions, altering their oxidation states.
Substitution reactions: : Both electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Condensation reactions: : Form new carbon-nitrogen bonds, expanding its molecular complexity.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or hydrogen peroxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Ammonia, primary amines.
Electrophiles: : Acyl chlorides, alkyl halides.
Major Products
The reactions typically yield derivatives with modified functional groups, influencing the biological activity and chemical properties of the compound.
Aplicaciones Científicas De Investigación
This compound's multifaceted structure lends itself to diverse scientific research applications, including:
Chemistry: : As a precursor for synthesizing other complex molecules or polymers.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of advanced materials or as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism by which 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide exerts its effects typically involves:
Molecular Targets: : Enzymes or receptors where it might bind, influencing biochemical pathways.
Pathways Involved: : Signal transduction pathways, often leading to altered gene expression or enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-amino-3-(methylamino)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide: : Lacks the oxadiazole ring, which may alter its biological activity.
2-(3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide: : Similar, but with different substitution patterns on the pyrazole ring.
N-(2-ethoxyphenyl)-2-(5-amino-3-(methylamino)-1H-pyrazol-1-yl)acetamide: : Another structural isomer, differing in the position of functional groups.
Highlighting Uniqueness
The presence of both pyrazole and oxadiazole rings in 2-(5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide provides a unique scaffold that offers distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propiedades
IUPAC Name |
2-[5-amino-3-(methylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c1-3-31-16-12-8-7-11-15(16)25-17(30)13-29-19(23)18(21(24-2)27-29)22-26-20(28-32-22)14-9-5-4-6-10-14/h4-12H,3,13,23H2,1-2H3,(H,24,27)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLJAHQKVLFECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)
![(4-[2-Amino-1-(4-methylpiperazin-1-YL)ethyl]phenyl)dimethylamine](/img/structure/B2922293.png)

![4-(4-methoxyphenyl)-2-((E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazole hydrobromide](/img/structure/B2922295.png)
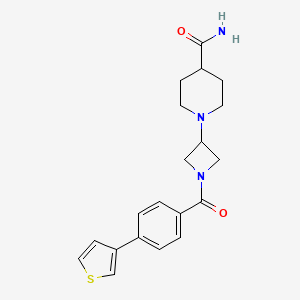
![N-(3,5-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2922297.png)
![2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2922298.png)
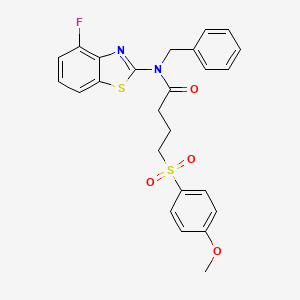
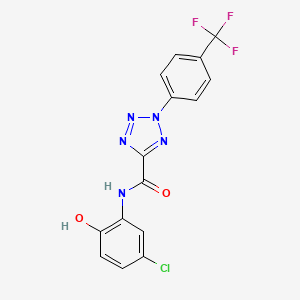
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2922302.png)
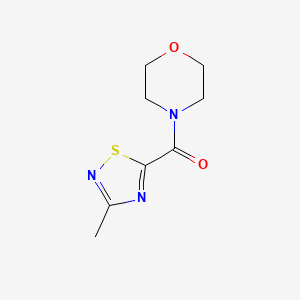
![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2922310.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2922315.png)
